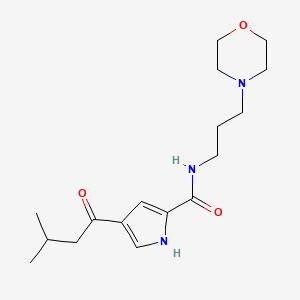

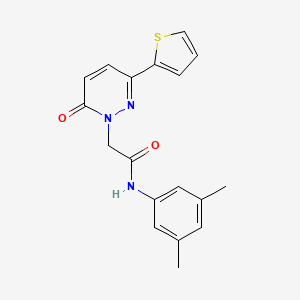

![molecular formula C20H15N3O5S B2544744 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 900004-68-4](/img/structure/B2544744.png)

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. It has been studied for its enzyme inhibitory effects against Alzheimer’s disease . The compound has shown significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, as well as the ability to prevent the formation of beta amyloid plaques accumulated in the brains of patients suffering from Alzheimer’s disease .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide” is characterized by the presence of a benzothiazole ring. This structure is considered responsible for the compound’s biological activity .Chemical Reactions Analysis

The compound has shown significant inhibitory activity against AChE and MAO-B enzymes . It has also been revealed that the compound may have the potential to inhibit these enzymes, as well as the ability to prevent the formation of beta amyloid plaques .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds:

- Novel heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized using related compounds. These have applications as anti-inflammatory and analgesic agents, indicating potential for therapeutic use (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiviral Properties:

- Thiazolides, which include derivatives of compounds similar to N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide, demonstrate a broad spectrum of activities against helminths, protozoa, enteric bacteria, and viruses infecting animals and humans (Hemphill, Müller, & Müller, 2012).

Antiproliferative and Antioxidant Potential:

- The synthesis of benzimidazole/benzothiazole-2-carboxamides, related to the compound , has shown significant antiproliferative activity in vitro on human cancer cells and notable antioxidative activity (Cindrić et al., 2019).

Chemical Synthesis and Drug Discovery:

- The compound and its derivatives have been used in microwave-assisted synthetic approaches, aiding in the development of diverse chemical libraries potentially useful in various drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).

Development of Potential Prokinetic Agents:

- Research has also focused on synthesizing related benzimidazole derivatives for their potential use as prokinetic agents, which are drugs that enhance gastrointestinal motility (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).

Mécanisme D'action

The mechanism of action of “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide” involves inhibition of AChE and MAO-B enzymes . The compound interacts strongly with the active site of both enzymes, particularly with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site .

Orientations Futures

The compound’s significant activity against AChE and MAO-B enzymes, as well as its ability to prevent the formation of beta amyloid plaques, suggests it may have potential in the treatment of Alzheimer’s disease . Future research could focus on further investigating this potential and optimizing the compound for this purpose .

Propriétés

IUPAC Name |

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5S/c1-27-14-7-9-17-15(11-14)21-20(29-17)22(12-13-5-3-2-4-6-13)19(24)16-8-10-18(28-16)23(25)26/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPTUYCCXPJFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

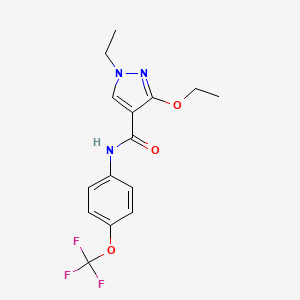

![2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2544662.png)

![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/no-structure.png)

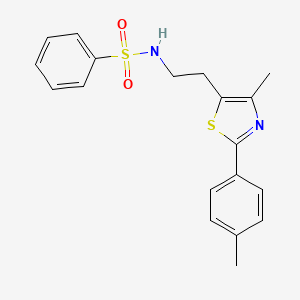

![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)

![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)

![[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol](/img/structure/B2544681.png)